molecular formula C8H15Cl2N3 B1413557 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride CAS No. 1949815-97-7

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride

Cat. No.: B1413557
CAS No.: 1949815-97-7
M. Wt: 224.13 g/mol
InChI Key: QKXKKJXGUPAHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is a chemical compound with the molecular formula C8H13N3.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring.

Scientific Research Applications

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride has several scientific research applications:

Safety and Hazards

The safety information for 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by modifying the spatial orientation of substituents and exploring different stereoisomers .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), with an IC50 value in the micromolar range The interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation . In addition, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with COX-2 results in enzyme inhibition, which reduces the production of pro-inflammatory prostaglandins . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the cellular response to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to the liver and kidneys. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The metabolites are then excreted via the kidneys. The interaction with metabolic enzymes can influence the overall metabolic flux, potentially leading to changes in the levels of other metabolites within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Additionally, binding proteins in the blood can facilitate its distribution to various tissues, where it accumulates and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with its molecular targets . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to particular organelles or cellular structures.

Preparation Methods

The synthesis of 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride typically involves the reaction of 1-methylpyrazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Comparison with Similar Compounds

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-methyl-4-pyrrolidin-3-ylpyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)7-2-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXKKJXGUPAHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Reactant of Route 2
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Reactant of Route 3
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Reactant of Route 4
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Reactant of Route 5
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Reactant of Route 6
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.